3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.334 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with a suitable amine under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the benzamide core.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylisonicotinamide: Contains a similar sulfamoyl group but differs in the aromatic core structure.
3-Cyclopropoxy-N,N-dimethyl-2-sulfamoylbenzamide: Similar structure but with the sulfamoyl group positioned differently on the benzamide core.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylbenzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a cyclopropoxy group, dimethylamino group, and sulfamoyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C12H16N2O4S/c1-14(2)12(15)8-5-10(18-9-3-4-9)7-11(6-8)19(13,16)17/h5-7,9H,3-4H2,1-2H3,(H2,13,16,17) |
InChI Key |
MNAZCMDBJGYXRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.